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Compound of Interest

Compound Name: Trichocereine

Cat. No.: B14164243 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous

identification of psychoactive compounds is paramount. This guide provides a comparative

overview of analytical techniques for confirming the identity of Trichocereine (N,N-dimethyl-

3,4,5-trimethoxyphenethylamine), with a primary focus on Nuclear Magnetic Resonance (NMR)

spectroscopy. Detailed experimental protocols and supporting data are presented to facilitate

accurate and reliable characterization of this phenethylamine alkaloid.

Trichocereine, also known as N,N-dimethylmescaline, is a naturally occurring alkaloid found in

certain cactus species.[1] Its structural similarity to mescaline necessitates precise analytical

methods for differentiation and identification. While several techniques can be employed, NMR

spectroscopy stands out for its ability to provide detailed structural information, offering a

definitive confirmation of the molecular architecture.

Comparative Analysis of Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other analytical methods

such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid

Chromatography (HPLC) are also valuable for the analysis of Trichocereine. Each technique

offers distinct advantages and provides complementary information.
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Elucidating the Structure of Trichocereine with NMR
Spectroscopy
NMR spectroscopy provides a "fingerprint" of a molecule's structure by probing the magnetic

properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). The chemical shift (δ)

of each nucleus in the spectrum is indicative of its local chemical environment, and the

coupling patterns between adjacent nuclei reveal their connectivity.

Predicted ¹H and ¹³C NMR Spectral Data for
Trichocereine
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The following tables summarize the predicted chemical shifts for the protons and carbons in

Trichocereine. These values are crucial for comparing with experimentally obtained spectra to

confirm the identity of the compound.

Table 1: Predicted ¹H NMR Chemical Shifts for Trichocereine (in CDCl₃)

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-2', H-6' 6.42 s 2H

OCH₃ (para) 3.84 s 3H

OCH₃ (meta) 3.82 s 6H

-CH₂- (Ar-CH₂) 2.75 - 2.85 m 2H

-CH₂- (CH₂-N) 2.50 - 2.60 m 2H

N(CH₃)₂ 2.30 s 6H

Table 2: Predicted ¹³C NMR Chemical Shifts for Trichocereine (in CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm)

C-1' 136.5

C-3', C-5' 153.2

C-4' 137.0

C-2', C-6' 105.5

OCH₃ (para) 60.8

OCH₃ (meta) 56.1

-CH₂- (Ar-CH₂) 34.0

-CH₂- (CH₂-N) 60.0

N(CH₃)₂ 45.5
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Experimental Protocols
Synthesis of Trichocereine (N,N-dimethylmescaline)
A common method for the synthesis of Trichocereine involves the reductive amination of

3,4,5-trimethoxybenzaldehyde with dimethylamine, followed by reduction of the resulting imine.

Another approach is the N-methylation of mescaline.

Workflow for the Synthesis of Trichocereine from Mescaline:

Mescaline

Reductive
N-methylation

Formaldehyde,
Sodium borohydride

or other reducing agent

Trichocereine

Click to download full resolution via product page

Synthesis of Trichocereine from Mescaline.

NMR Sample Preparation and Data Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the synthesized or isolated compound and

dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the

solution to a clean 5 mm NMR tube.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the

instrument is properly tuned and the magnetic field is shimmed for optimal homogeneity.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32 scans.
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Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2 seconds.

Spectral Width: 0-160 ppm.

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction. Reference the chemical shifts to the

residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

GC-MS Analysis Protocol
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable

solvent such as methanol or ethyl acetate.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10

°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.
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Source Temperature: 230 °C.

The expected mass spectrum of Trichocereine would show a molecular ion peak ([M]⁺) at m/z

239. The fragmentation pattern would be characterized by a base peak at m/z 58,

corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment formed by alpha-cleavage.

Logical Workflow for Identity Confirmation
The following diagram illustrates a logical workflow for confirming the identity of a sample

suspected to be Trichocereine.
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Workflow for Trichocereine Identification.

By following the detailed protocols and comparing the acquired data with the reference

information provided in this guide, researchers can confidently confirm the identity of

Trichocereine, ensuring the integrity and accuracy of their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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